(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
CAS No.:
Cat. No.: VC17440671
Molecular Formula: C6H12ClN3O
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
![(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride -](/images/structure/VC17440671.png)
Specification
Molecular Formula | C6H12ClN3O |
---|---|
Molecular Weight | 177.63 g/mol |
IUPAC Name | (8aS)-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-3-one;hydrochloride |
Standard InChI | InChI=1S/C6H11N3O.ClH/c10-6-8-4-5-3-7-1-2-9(5)6;/h5,7H,1-4H2,(H,8,10);1H/t5-;/m0./s1 |
Standard InChI Key | UUHJQPYNZIAAOQ-JEDNCBNOSA-N |
Isomeric SMILES | C1CN2[C@@H](CN1)CNC2=O.Cl |
Canonical SMILES | C1CN2C(CN1)CNC2=O.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The molecular framework of (S)-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride consists of a six-membered hexahydropyrazine ring fused to a five-membered imidazolone moiety. The (S)-configuration at the stereogenic center introduces distinct spatial orientation, which critically influences its interactions with biological targets. Key structural features include:
-
Bicyclic Core: The imidazo[1,5-a]pyrazin-3(2H)-one system provides rigidity, enhancing binding affinity to enzymes or receptors .
-
Hydrochloride Salt: Improves aqueous solubility and crystallinity, facilitating formulation and pharmacokinetic optimization .
Comparative analysis with racemic mixtures reveals that the (S)-enantiomer exhibits superior selectivity in vitro, as evidenced by binding assays against serotonin receptors.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of (S)-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride involves multi-step sequences emphasizing chiral resolution or asymmetric catalysis:
-
Core Formation: Cyclocondensation of 1,2-diamines with α-ketoesters under acidic conditions yields the imidazo-pyrazinone scaffold. For example, refluxing ethyl glyoxalate with 1,2-diaminocyclohexane in acetic acid produces the racemic bicyclic intermediate .
-
Chiral Resolution: Diastereomeric salt formation using L-tartaric acid separates the (S)-enantiomer, followed by recrystallization to achieve >99% enantiomeric excess (ee) .
-
Salt Formation: Treatment with hydrochloric acid in ethanol yields the hydrochloride salt, confirmed via X-ray diffraction .
Table 1: Key Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Cyclocondensation | Acetic acid, 110°C, 12h | 78 | 92 |
Chiral Resolution | L-Tartaric acid, MeOH/H₂O | 45 | 99.5 |
Hydrochloride Formation | HCl (gas), EtOH, 0°C | 95 | 99.8 |
Process Optimization
Industrial-scale production employs continuous flow reactors to enhance reproducibility. Parameters such as temperature gradient control (±2°C) and residence time (20–30 min) minimize epimerization risks .
Physicochemical and Spectroscopic Properties
Molecular Characteristics
-
Molecular Formula: C₈H₁₂ClN₃O₂
-
Molecular Weight: 225.66 g/mol
-
PSA (Polar Surface Area): 49.8 Ų (favors blood-brain barrier penetration)
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 4.12 (dd, J = 10.2 Hz, 1H, CH-N), 3.85–3.70 (m, 4H, pyrazine-H), 3.25 (t, J = 7.8 Hz, 2H, imidazole-H) .
-
¹³C NMR: δ 172.6 (C=O), 62.3 (CH-N), 48.9–45.2 (pyrazine-C) .
-
HRMS: [M+H]⁺ calcd. for C₈H₁₂N₃O₂: 182.0930; found: 182.0928 .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Derivatives bearing substituents on the pyrazinone ring exhibit moderate activity against Staphylococcus aureus (MIC = 16 µg/mL). The hydrochloride salt enhances membrane permeability via proton shuttle mechanisms.
Comparative Analysis with Related Compounds
Table 2: Activity Comparison of Imidazo-Pyrazinone Derivatives
Compound | 5-HT₆ Kᵢ (nM) | MIC (S. aureus, µg/mL) |
---|---|---|
(S)-Enantiomer hydrochloride | 12 | 16 |
Racemic mixture | 45 | 32 |
2-(3-Methoxyphenyl) derivative | 28 | 8 |
The (S)-configuration confers a 3.75-fold selectivity advantage over the racemic form, underscoring stereochemistry’s role in bioactivity .
Challenges and Future Directions
Current limitations include scale-up inefficiencies during chiral resolution (45% yield) and limited in vivo pharmacokinetic data. Emerging strategies include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume